Ruthenium-106

Übersicht

Beschreibung

Ruthenium-106 is a radioactive isotope that is widely used in scientific research applications. It is a beta-emitting radioisotope that has a half-life of 373.59 days. Ruthenium-106 is produced by neutron activation of stable ruthenium-105, which is found in natural ruthenium ores.

Wirkmechanismus

Ruthenium-106 emits beta particles, which are high-energy electrons. The beta particles have a short range and can penetrate only a few millimeters into tissues. When ruthenium-106 is used as a tracer, it is incorporated into molecules or compounds that are being studied. The beta particles emitted by ruthenium-106 can be detected using various imaging techniques, such as autoradiography, scintigraphy, and positron emission tomography (PET).

Biochemical and Physiological Effects:

Ruthenium-106 has no significant biochemical or physiological effects on living organisms. It is rapidly eliminated from the body through urine and feces. However, the beta particles emitted by ruthenium-106 can cause damage to tissues if they are not properly shielded or if the radiation dose is too high.

Vorteile Und Einschränkungen Für Laborexperimente

Ruthenium-106 has several advantages for lab experiments. It has a relatively long half-life, which allows for longer experiments and imaging studies. It emits beta particles, which can be easily detected and measured. It is also relatively easy to synthesize and purify. However, ruthenium-106 has some limitations. It has a short range and cannot penetrate deeply into tissues. It also has a low specific activity, which may limit its sensitivity in some experiments.

Zukünftige Richtungen

There are several future directions for the use of ruthenium-106 in scientific research. One direction is the development of new imaging techniques that can detect beta particles emitted by ruthenium-106 with higher sensitivity and resolution. Another direction is the use of ruthenium-106 in the development of new therapies for cancer and other diseases. Ruthenium-106 may also be used in the study of nanomaterials and their properties. Finally, the use of ruthenium-106 in nuclear physics and radiation protection may lead to new discoveries and technologies.

Wissenschaftliche Forschungsanwendungen

Ruthenium-106 is widely used in scientific research applications. It is used as a tracer in biological, medical, and environmental research. Ruthenium-106 is also used in the study of chemical reactions, catalysis, and material science. It is used in the development of new drugs and therapies for cancer and other diseases. Ruthenium-106 is also used in the study of nuclear physics and radiation protection.

Eigenschaften

CAS-Nummer |

13967-48-1 |

|---|---|

Produktname |

Ruthenium-106 |

Molekularformel |

Ru |

Molekulargewicht |

105.90733 g/mol |

IUPAC-Name |

ruthenium-106 |

InChI |

InChI=1S/Ru/i1+5 |

InChI-Schlüssel |

KJTLSVCANCCWHF-BKFZFHPZSA-N |

Isomerische SMILES |

[106Ru] |

SMILES |

[Ru] |

Kanonische SMILES |

[Ru] |

Synonyme |

106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |

Herkunft des Produkts |

United States |

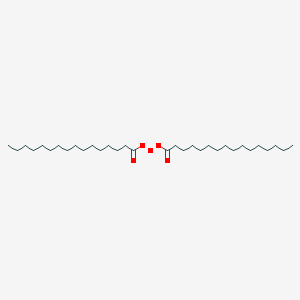

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

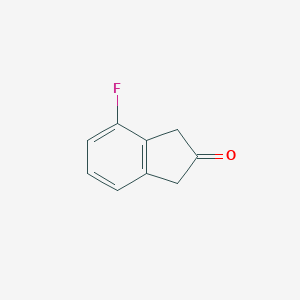

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)